Boron Vinyldimethylsiloxide (BVDO): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications
Boron Vinyldimethylsiloxide (BVDO): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications
Executive Summary
Boron vinyldimethylsiloxide (BVDO), formally known as tris(vinyldimethylsilyl) borate, is a specialized organosilicon-boron hybrid compound[1]. Characterized by a central Lewis acidic boron atom covalently bonded to three vinyldimethylsiloxy groups, BVDO serves as a critical trifunctional intermediate in advanced organic synthesis, preceramic polymer formulation, and materials science[2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of BVDO’s chemical behavior, structural vulnerabilities, and practical applications, offering self-validating protocols for researchers working with moisture-sensitive metallosiloxanes.
Physicochemical Profiling and Structural Dynamics
BVDO is a unique molecule that bridges siloxane chemistry and borate ester reactivity[2]. The presence of the Si-O-B linkage introduces distinct thermodynamic and kinetic properties that must be carefully managed in a laboratory setting.
Table 1: Quantitative Physicochemical Properties of BVDO
| Property | Value | Reference |
| IUPAC Name | Tris[ethenyl(dimethyl)silyl] borate | [2] |
| CAS Number | 383189-04-6 | [1][2] |
| Molecular Formula | C12H27BO3Si3 | [2][4] |
| Molecular Weight | 314.41 g/mol | [2][4] |
| Density | 0.872 g/mL | [4][5] |
| Boiling Point | ~75°C at 5.00 mmHg | [4][6] |
| Physical State | Clear combustible liquid | [1][7] |
Mechanistic Causality of Reactivity
The empty p-orbital on the central boron atom renders BVDO a mild Lewis acid, capable of coordinating with Lewis bases to activate molecules in catalytic cycles[2]. However, the most critical feature of BVDO is the hydrolytic lability of the Si-O-B bond[1]. In the presence of moisture, nucleophilic attack by water rapidly cleaves this bond, generating vinyldimethylsilanol and boric acid[1][8]. Because vinyldimethylsilanol is highly unstable, it undergoes rapid spontaneous condensation to form divinyltetramethyldisiloxane (DVDS)[1][9].
Fig 1: Hydrolytic degradation pathway of BVDO into DVDS and Boric Acid.
Application Vectors in Advanced Materials
Due to its trifunctional vinyl groups, BVDO is extensively utilized as a cross-linking agent in the synthesis of preceramic polymers and silicone elastomers[10][11]. When reacted with polycarbosilanes or siloxanes containing Si-H bonds via platinum-catalyzed hydrosilylation, BVDO forms dense, three-dimensional networks[11]. The incorporation of boron into these networks significantly enhances the thermal stability and oxidation resistance of the resulting silicon oxycarbide (SiOC) or silicon borocarbonitride (SiBCN) ceramics after pyrolysis[11].
Furthermore, BVDO acts as an intermediate in the Boron-Wittig reaction, facilitating the stereoselective synthesis of vinyl boronates, which are indispensable building blocks in pharmaceutical and agrochemical development[2].
Experimental Protocols & Methodologies
Successful utilization of BVDO requires rigorous exclusion of moisture to prevent premature degradation into DVDS[1][8]. The following protocols are designed as self-validating systems to ensure structural integrity throughout your experimental workflows.
Protocol 1: Inert Handling and Storage of BVDO
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Objective: Prevent hydrolytic cleavage of the Si-O-B linkage.
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Causality: BVDO reacts slowly with ambient atmospheric moisture to liberate irritating organic acid vapors, boric acid, and DVDS[1][8]. Maintaining a strictly anhydrous environment preserves the stoichiometric accuracy of the trifunctional vinyl groups.
Step-by-Step Methodology:
-
Preparation: Bake all glassware at 150°C for a minimum of 4 hours. Cool under a continuous flow of high-purity Argon (99.999%).
-
Transfer: Transfer BVDO exclusively within a nitrogen or argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm)[4][7]. Use gas-tight syringes equipped with stainless steel needles for volumetric transfers.
-
Validation Check: Before use, analyze a micro-aliquot via ¹H NMR (in anhydrous CDCl₃). The presence of a singlet near 0.1-0.2 ppm corresponding to the methyl groups of DVDS indicates moisture contamination[9]. If DVDS exceeds 2 mol%, the batch must be re-distilled under reduced pressure.
-
Storage: Store the sealed container in a cool, dark, and dry environment, ideally in a secondary desiccator or glovebox freezer[4][8].
Protocol 2: Hydrosilylation Cross-Linking for Preceramic Polymers
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Objective: Synthesize a boron-doped polycarbosilane network using BVDO as a trifunctional cross-linker.
-
Causality: The three terminal vinyl groups of BVDO undergo rapid addition to Si-H bonds in the presence of a Pt(0) catalyst. The rigid, cross-linked architecture prevents polymer volatilization during high-temperature pyrolysis, maximizing the ceramic yield[11].
Step-by-Step Methodology:
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Reagent Mixing: In a Schlenk flask under Argon, dissolve 10.0 g of a liquid polycarbosilane (bearing ~5 mmol Si-H/g) in 20 mL of anhydrous toluene.
-
Cross-linker Addition: Inject 5.24 g (~16.7 mmol) of BVDO into the solution. This provides a 1:1 molar ratio of Vinyl to Si-H groups, optimizing network density.
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Catalyst Introduction: Add 10 µL of Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, ~2% Pt in xylene). Note: The catalyst coordinates with the vinyl groups, initiating the anti-Markovnikov addition of Si-H across the double bond.
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Curing Cycle: Stir the mixture at room temperature for 30 minutes to ensure homogeneity. Transfer the resin to a Teflon mold. Cure in a vacuum oven under Argon flow: 60°C for 2 hours, followed by 120°C for 4 hours.
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Validation Check: Perform FT-IR spectroscopy on the cured solid. The complete disappearance of the Si-H stretching band (~2100 cm⁻¹) and the vinyl C=C stretching band (~1600 cm⁻¹) validates a fully realized cross-linking reaction.
References
-
Gelest, Inc. - Safety Data Sheet: BORON VINYLDIMETHYLSILOXIDE (AKB159.5) Source:[Link]
- Google Patents - US20200290931A1 - Preceramic 3d-printing monomer and polymer formulations Source
-
National Institutes of Health (NIH) / PMC - Palladium- (and nickel-) catalyzed vinylation of aryl halides Source:[Link]
Sources
- 1. gelest.com [gelest.com]
- 2. Buy Boron vinyldimethylsiloxide | 383189-04-6 [smolecule.com]
- 3. Buy Boron vinyldimethylsiloxide | 383189-04-6 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. AB106879 | CAS 383189-04-6 – abcr Gute Chemie [abcr.com]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US20200290931A1 - Preceramic 3d-printing monomer and polymer formulations - Google Patents [patents.google.com]
